

physicochemical properties of (\pm)-1-Boc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Boc-2-piperidinecarboxylic acid

Cat. No.: B130423

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of (\pm)-1-Boc-piperidine-2-carboxylic Acid

Introduction

(\pm)-1-Boc-piperidine-2-carboxylic acid, also known as *N*-Boc-DL-pipecolinic acid, is a protected form of pipecolic acid, a non-proteinogenic amino acid.^[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at the carboxylic acid functional group, making it a crucial building block in organic synthesis.^[2] This versatile intermediate is widely utilized in pharmaceutical research and drug development, particularly in peptide synthesis to create peptide mimetics with enhanced stability or to introduce specific structural constraints that can influence biological activity.^[2] This guide provides a detailed overview of the core physicochemical properties of the racemic mixture of 1-Boc-piperidine-2-carboxylic acid, along with its enantiomeric forms.

Chemical Identity and Structure

The fundamental identifiers and structural representations for (\pm)-1-Boc-piperidine-2-carboxylic acid are crucial for its unambiguous identification in research and chemical inventory management.

Identifier	Value
Chemical Name	(\pm)-1-Boc-piperidine-2-carboxylic acid
Synonyms	N-Boc-DL-pipecolinic acid, Boc-DL-Pip-OH[3]
CAS Number	98303-20-9[3]
Molecular Formula	C ₁₁ H ₁₉ NO ₄ [3][4]
Molecular Weight	229.27 g/mol [3][4]
SMILES	CC(C)(C)OC(=O)N1CCCCCC1C(O)=O[3]
InChI Key	JQAOHGMPPAAWWQO-UHFFFAOYSA-N[3][4]

Quantitative Physicochemical Data

The physicochemical properties of a compound are essential for predicting its behavior in various chemical and biological systems. The following tables summarize the key quantitative data for (\pm)-1-Boc-piperidine-2-carboxylic acid and its individual enantiomers.

Table 1: Physicochemical Properties of (\pm)-1-Boc-piperidine-2-carboxylic Acid (Racemic Mixture)

Property	Value
Appearance	White Crystalline Powder[4]
Melting Point	130-133 °C (lit.)[3][4][5]
Boiling Point (Predicted)	353.2 ± 35.0 °C at 760 mmHg[4]
Density (Predicted)	1.164 ± 0.06 g/cm ³ [4]
Water Solubility	Insoluble[6][7]
Other Solubilities	Soluble in Methanol, Chloroform[4][7][8]
pKa (Predicted)	4.03 ± 0.20[4]
XLogP3	1.8[6]

Table 2: Comparison of Properties for (S), (R), and (±) Isomers

Property	(S)-Enantiomer	(R)-Enantiomer	(±)-Racemic Mixture
CAS Number	26250-84-0	28697-17-8[9]	98303-20-9[3]
Melting Point	122-126 °C (lit.)[6]	116-119 °C (lit.)[9]	130-133 °C (lit.)[3]
Specific Optical Rotation	-63.2° (c=1 in acetic acid)[6]	+68° (c=1 in acetic acid)[9]	Not applicable

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

- Objective: To determine the temperature range over which the solid compound transitions to a liquid.
- Methodology: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. This is a standard procedure referenced by the "lit." (literature) values provided by chemical suppliers.[3][9]

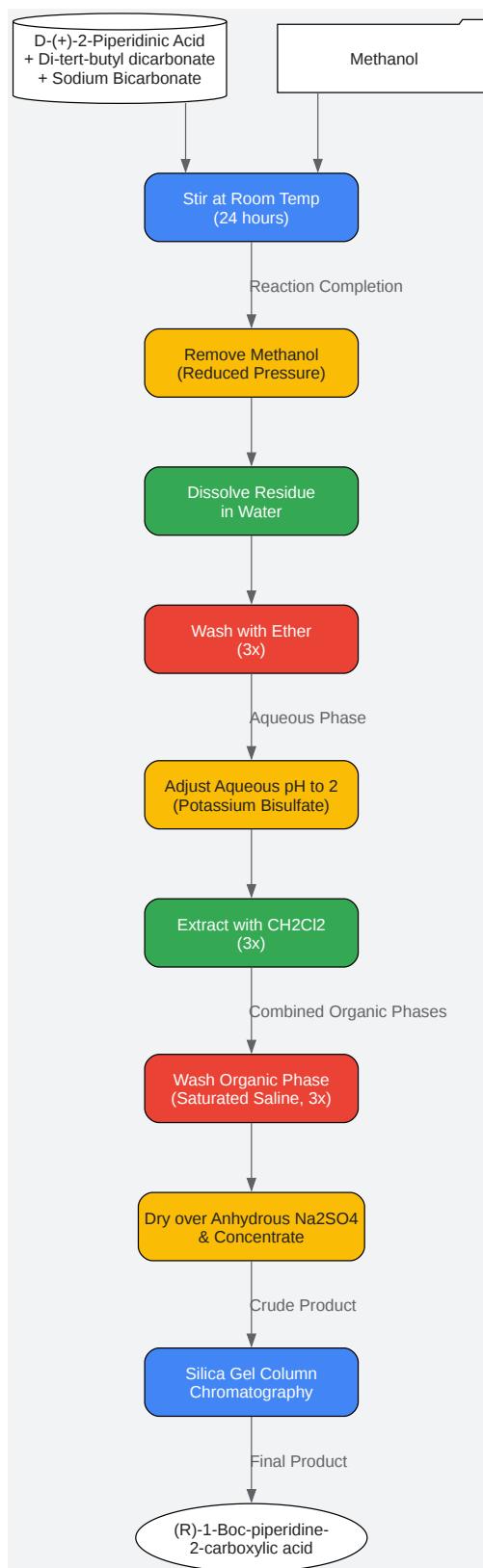
Solubility Determination

- Objective: To determine the solubility of the compound in various solvents.
- Methodology: A specified amount of solvent (e.g., methanol, water) is placed in a vial at a controlled temperature. Small, pre-weighed portions of (±)-1-Boc-piperidine-2-carboxylic acid are added incrementally with vigorous stirring. The process continues until a saturated solution is achieved, indicated by the persistence of undissolved solid. The total mass of the

dissolved solute is used to quantify solubility. For instance, one source notes solubility for the (R)-enantiomer as 0.3 grams in 2 mL of dimethylformamide.[9]

pKa Determination (Potentiometric Titration)

- Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
- Methodology:
 - A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water-methanol mixture).
 - A calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - A titration curve is generated by plotting pH versus the volume of base added.
 - The equivalence point is determined from the inflection point of the curve. The pKa is the pH value at the half-equivalence point.


LogP Determination (Hydrophobicity)

- Objective: To measure the hydrophobicity of the compound, which influences its pharmacokinetic properties.
- Methodology (Shake-Flask Method):
 - The compound is dissolved in a pre-saturated mixture of n-octanol and water.
 - The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible phases.
 - The layers are separated by centrifugation.

- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient. For protected amino acids like this one, hydrophobicity indices can also be determined experimentally using reversed-phase liquid chromatography (RPLC).[\[10\]](#)

Synthesis Workflow and Visualization

The synthesis of N-Boc protected amino acids is a fundamental process in peptide chemistry. The following diagram illustrates a general and widely cited workflow for the synthesis of (R)-1-Boc-piperidine-2-carboxylic acid from D-(+)-2-piperidinic acid.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (R)-1-Boc-piperidine-2-carboxylic acid.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. N-Boc-2-piperidinecarboxylic acid 98 98303-20-9 [sigmaaldrich.com]
- 4. N-Boc-2-piperidinecarboxylic acid | 98303-20-9 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. echemi.com [echemi.com]
- 7. (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0 [amp.chemicalbook.com]
- 8. (S)-1-Boc-piperidine-2-carboxylic acid | 26250-84-0 [amp.chemicalbook.com]
- 9. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 10. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups | MDPI [mdpi.com]
- To cite this document: BenchChem. [physicochemical properties of (\pm)-1-Boc-piperidine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130423#physicochemical-properties-of-1-boc-piperidine-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com